molecular formula C11H13BrClNO2 B1635156 (+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL

(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL

Cat. No.: B1635156
M. Wt: 306.58 g/mol
InChI Key: RIBXZLYDHCWZCF-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL typically involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of brominated or de-brominated derivatives.

Scientific Research Applications

(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • (3S,4R)-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • (3S,4R)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Uniqueness

(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1

InChI Key

RIBXZLYDHCWZCF-BAUSSPIASA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl

SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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